An In-depth Technical Guide to 4-(2-hydroxy-2-methylpropyl)benzoic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(2-hydroxy-2-methylpropyl)benzoic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-(2-hydroxy-2-methylpropyl)benzoic acid, a substituted aromatic carboxylic acid. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry and extensive data on related benzoic acid derivatives to present a scientifically grounded guide for researchers. We detail its structural and physicochemical properties, propose a robust synthetic pathway with a detailed experimental protocol, and provide predicted spectroscopic data for characterization. Furthermore, we explore the potential biological activities and applications of this compound by drawing structure-activity relationship parallels to the broader class of benzoic acid derivatives, which are known for a wide range of bioactivities including antimicrobial and anti-inflammatory properties.[1] This guide is intended to serve as a foundational resource for scientists in drug discovery and materials science interested in the synthesis and evaluation of novel benzoic acid scaffolds.
Introduction to the Benzoic Acid Scaffold
1.1 The Benzoic Acid Moiety in Modern Chemistry
The benzoic acid framework is a cornerstone in medicinal chemistry and materials science. As a naturally occurring compound and a key biosynthetic intermediate in plants, it serves as the parent structure for a vast array of derivatives with significant biological activities.[1][2] Salts and esters of benzoic acid are widely used as preservatives in the food, cosmetic, and pharmaceutical industries due to their well-established antimicrobial properties.[2] The versatility of the aromatic ring allows for functionalization at the ortho-, meta-, and para-positions, leading to a diverse chemical space. The specific nature, position, and stereochemistry of these substituents profoundly influence the molecule's physical properties and biological efficacy, a principle central to structure-activity relationship (SAR) studies.[1] Derivatives of benzoic acid have been investigated for a wide spectrum of therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and anti-sickling activities.[2][3]
1.2 Overview of 4-(2-hydroxy-2-methylpropyl)benzoic acid
4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) is a derivative featuring a tertiary alcohol moiety attached to the para-position of the benzoic acid ring.[4] This specific combination of a hydrophilic tertiary alcohol and an ionizable carboxylic acid group on a hydrophobic aromatic backbone suggests unique physicochemical properties that could be advantageous in drug design, influencing solubility, membrane permeability, and potential for hydrogen bonding with biological targets. This guide will systematically deconstruct the molecule to provide a predictive but robust technical profile.
Physicochemical Properties & Structural Elucidation
2.1 Chemical Identity
The fundamental identifiers for 4-(2-hydroxy-2-methylpropyl)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1346608-70-5 | [4] |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Molecular Weight | 194.23 g/mol | Calculated |
| IUPAC Name | 4-(2-hydroxy-2-methylpropyl)benzoic acid | - |
| InChI Key | DBFSQQMSOFOCCX-UHFFFAOYSA-N | [4] |
| InChI | 1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) | [4] |
2.2 Structural Analysis
The molecule consists of a central benzene ring substituted at the 1 and 4 positions. The C1 position holds the carboxylic acid group, while the C4 position is attached to a 2-methylpropyl chain, which itself is substituted with a hydroxyl group at the C2 position, forming a tertiary alcohol.
Caption: Chemical structure of 4-(2-hydroxy-2-methylpropyl)benzoic acid.
2.3 Predicted Physicochemical Properties
Quantitative predictions of key physicochemical parameters are crucial for assessing drug-likeness and formulating experimental designs. These values are estimated using established computational models.
| Property | Predicted Value | Significance |
| pKa (acidic) | ~4.3 | Governs ionization state in physiological pH, affecting solubility and receptor interaction.[5] |
| LogP | ~2.1 | Indicates lipophilicity and potential for membrane permeability. |
| Water Solubility | Moderately Low | Influenced by both the polar alcohol/acid groups and the nonpolar aromatic/alkyl groups. |
| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and the tertiary alcohol -OH can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The two carboxylic oxygens and the alcohol oxygen can accept hydrogen bonds. |
Synthesis and Purification
3.1 Retrosynthetic Analysis & Strategy
The primary challenge is the presence of the acidic proton on the benzoic acid, which is incompatible with the highly basic Grignard reagent. Therefore, a protection strategy is necessary. The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) prior to the Grignard reaction. The ester can then be hydrolyzed back to the carboxylic acid in the final step.
3.2 Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available 4-acetylbenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
3.3 Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the intermediate ester can be confirmed by NMR before proceeding, and the final product's identity is confirmed by a full suite of spectroscopic methods.
Step 1: Esterification of 4-Acetylbenzoic Acid to Methyl 4-acetylbenzoate
-
Rationale: Protection of the carboxylic acid is essential to prevent it from reacting with the Grignard reagent in the next step. Fischer esterification is a classic and reliable method. For faster, more irreversible conversion, activation via an acyl chloride is preferred.
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-acetylbenzoic acid (1.0 eq).
-
Suspend the acid in dichloromethane (DCM, approx. 10 mL per gram of acid).
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution. The reaction is complete when bubbling ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Carefully add methanol (MeOH, excess) to the crude acyl chloride at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the excess methanol under reduced pressure. The resulting crude solid, methyl 4-acetylbenzoate, can be purified by recrystallization from hexanes/ethyl acetate or used directly in the next step if sufficiently pure.
-
Step 2: Grignard Reaction to form Methyl 4-(2-hydroxy-2-methylpropyl)benzoate
-
Rationale: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The nucleophilic methyl group from methylmagnesium bromide will attack the electrophilic carbonyl carbon of the ketone, not the less reactive ester carbonyl.[7] Using an excess of the Grignard reagent ensures the reaction goes to completion.
-
Procedure:
-
Dissolve the methyl 4-acetylbenzoate (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, typically 3.0 M in diethyl ether) via syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purify by column chromatography on silica gel.
-
Step 3: Saponification to 4-(2-hydroxy-2-methylpropyl)benzoic acid
-
Rationale: The final step is the deprotection of the carboxylic acid. Saponification (base-catalyzed hydrolysis) is a standard method to convert an ester back to its corresponding carboxylate salt, which is then protonated with acid.
-
Procedure:
-
Dissolve the purified intermediate ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product, 4-(2-hydroxy-2-methylpropyl)benzoic acid.
-
Spectroscopic Characterization
As no experimental spectra are published, the following data are predicted based on the known chemical shifts of analogous structures and functional groups.[8][9][10] These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound.
4.1 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[8] |
| ~7.9 | Doublet | 2H | Ar-H (ortho to -COOH) | Aromatic protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |
| ~7.5 | Doublet | 2H | Ar-H (ortho to alkyl) | Aromatic protons ortho to the electron-donating alkyl group are more shielded than those ortho to the acid. |
| ~4.5 | Singlet | 1H | -OH (tertiary alcohol) | The chemical shift of alcohol protons can vary; this is a typical value for a tertiary alcohol. |
| ~2.8 | Singlet | 2H | -CH₂- | Benzylic protons are deshielded by the aromatic ring. A singlet is expected as there are no adjacent protons. |
| ~1.1 | Singlet | 6H | -C(OH)(CH₃)₂ | The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet. |
4.2 Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~167 | Quaternary | C =O (Carboxylic Acid) |
| ~145 | Quaternary | C -CH₂ (Aromatic) |
| ~130 | Quaternary | C -COOH (Aromatic) |
| ~129 | Tertiary | CH (Aromatic, ortho to -COOH) |
| ~128 | Tertiary | CH (Aromatic, ortho to alkyl) |
| ~71 | Quaternary | C -OH (Tertiary Alcohol) |
| ~48 | Secondary | CH₂ (Benzylic) |
| ~29 | Primary | CH₃ (Methyl) |
4.3 Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-2400 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| ~3350 | Strong, Broad | O-H Stretch | Tertiary Alcohol (-OH) |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| 2970-2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid Dimer |
| ~1610, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1300-1200 | Strong | C-O Stretch | Carboxylic Acid / Alcohol |
| ~1150 | Strong | C-O Stretch | Tertiary Alcohol[11] |
| ~920 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |
Potential Applications and Future Directions
5.1 Structure-Activity Relationship (SAR) Insights
The biological activity of benzoic acid derivatives is highly dependent on the substituents of the aromatic ring.[12]
-
Antimicrobial Activity: The parent compound, benzoic acid, and its hydroxylated derivatives (like 4-hydroxybenzoic acid) are known antimicrobial agents.[2] Their efficacy is often pH-dependent, with the undissociated acid form being more active as it can penetrate microbial cell membranes. The introduction of the bulky, hydrophilic 2-hydroxy-2-methylpropyl group could modulate this activity by altering the molecule's lipophilicity and interaction with microbial targets.
-
Antioxidant and Anti-inflammatory Activity: Phenolic compounds, including derivatives of 4-hydroxybenzoic acid, are recognized for their antioxidant properties.[13] While the target molecule lacks a phenolic hydroxyl group, the benzoic acid scaffold itself contributes to various biological effects. Research has shown that benzoic acid derivatives can modulate pathways related to inflammation and proteostasis (protein stability), suggesting potential in aging-related research.[3]
5.2 Utility as a Synthetic Building Block
The bifunctional nature of 4-(2-hydroxy-2-methylpropyl)benzoic acid—possessing a carboxylic acid and a tertiary alcohol—makes it a valuable intermediate in organic synthesis.
-
The carboxylic acid can be converted into esters, amides, or acyl halides, allowing for its incorporation into larger molecules, polymers, or prodrug formulations.
-
The tertiary alcohol is a site for further chemical modification. While sterically hindered, it could potentially undergo reactions such as dehydration to form an alkene or be used as a directing group in subsequent reactions.[14][15]
5.3 Future Research Perspectives
-
Synthesis and Characterization: The first critical step is the successful execution of the proposed synthesis and the empirical confirmation of its structure using the spectroscopic methods outlined above.
-
Biological Screening: The compound should be screened in a panel of biological assays to assess its potential as an antimicrobial, antifungal, antioxidant, or anti-inflammatory agent.[12][16] Initial screening could involve determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
Derivatization Studies: The carboxylic acid and alcohol functional groups provide handles for creating a library of related compounds (e.g., esters, amides). This would allow for a systematic SAR study to identify derivatives with enhanced potency or improved pharmacokinetic properties.
-
Materials Science Applications: Benzoic acid derivatives are used in the synthesis of liquid crystals and specialty polymers. The unique structure of this compound could be explored for the development of new materials with novel thermal or mechanical properties.
Conclusion
4-(2-hydroxy-2-methylpropyl)benzoic acid represents an intriguing, underexplored molecule within the vast chemical family of benzoic acid derivatives. This guide provides a robust framework for its future investigation, from a plausible and detailed synthetic protocol to predictive characterization data. By leveraging the extensive knowledge base of related compounds, we can anticipate its potential as a bioactive agent and a versatile chemical building block. The methodologies and insights presented herein are designed to empower researchers in drug development and materials science to synthesize, characterize, and unlock the potential of this novel chemical entity.
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